molecular formula C9H12N2O4S B11813996 3-(Morpholinosulfonyl)pyridin-4-ol

3-(Morpholinosulfonyl)pyridin-4-ol

Cat. No.: B11813996
M. Wt: 244.27 g/mol
InChI Key: MRJSKXZJCRAVNA-UHFFFAOYSA-N
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Description

3-(Morpholinosulfonyl)pyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a morpholinosulfonyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridin-4-ol with morpholine and a sulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-4-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Morpholinosulfonyl)pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholinosulfonyl)pyridin-4-ol is unique due to the presence of both the morpholinosulfonyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C9H12N2O4S/c12-8-1-2-10-7-9(8)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12)

InChI Key

MRJSKXZJCRAVNA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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